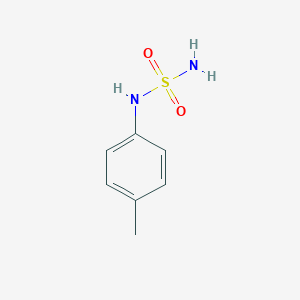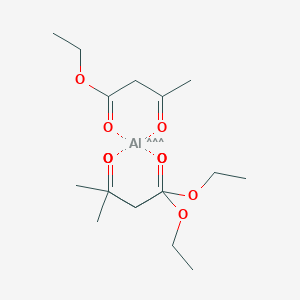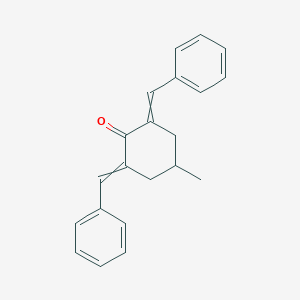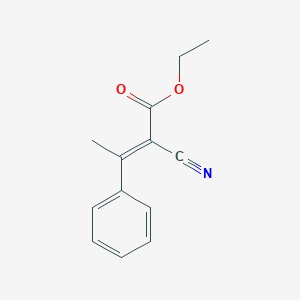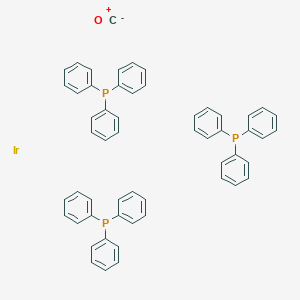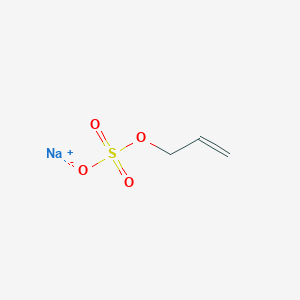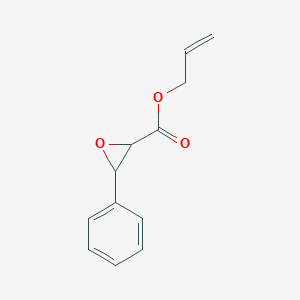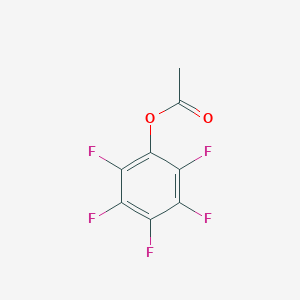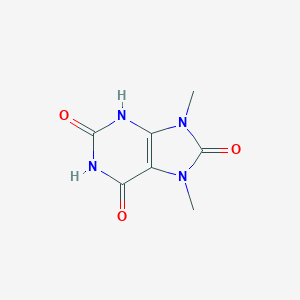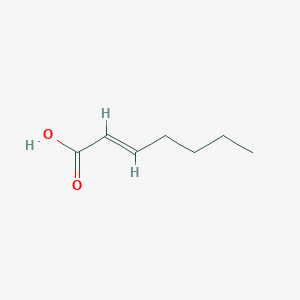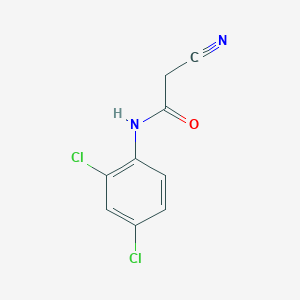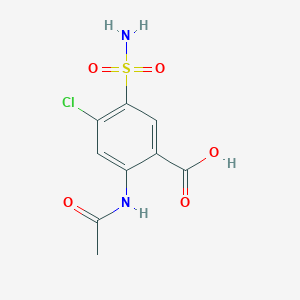
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid, also known as N-Acetylsulfanilyl chloride, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has been extensively used in scientific research. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and sulfonylureas. It has also been used as a substrate for the determination of enzyme activity. This compound has been used in the study of enzyme inhibition and enzyme kinetics. It has been used in the development of drugs for the treatment of various diseases such as diabetes, cancer, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes such as carbonic anhydrase and dihydrofolate reductase. This inhibition results in the suppression of various biological processes, including cell proliferation, DNA synthesis, and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria. It has also been reported to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has been reported to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively used in scientific research, and its mechanism of action and biochemical and physiological effects are well documented. However, this compound has some limitations for lab experiments. It is toxic and can cause skin and eye irritation. It is also unstable in the presence of moisture and light.
Direcciones Futuras
There are several future directions for the research of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the mechanism of action of this compound in more detail. The development of new synthesis methods for this compound is also a future direction for research. The study of the toxicity and safety of this compound is also an important future direction.
Métodos De Síntesis
The synthesis of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid involves the reaction of sulfanilic acid with acetic anhydride and thionyl chloride. This reaction results in the formation of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acidanilyl chloride. The next step involves the reaction of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acidanilyl chloride with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid.
Propiedades
Número CAS |
17560-54-2 |
|---|---|
Nombre del producto |
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid |
Fórmula molecular |
C9H9ClN2O5S |
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
2-acetamido-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H9ClN2O5S/c1-4(13)12-7-3-6(10)8(18(11,16)17)2-5(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)(H2,11,16,17) |
Clave InChI |
YUHXSVUWDBFINU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
Otros números CAS |
17560-54-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



